molecular formula C22H28N6O2 B2663953 7-[(2,5-Dimethylphenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione CAS No. 878431-16-4

7-[(2,5-Dimethylphenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione

Cat. No.: B2663953
CAS No.: 878431-16-4
M. Wt: 408.506
InChI Key: QMSMVIPQFGCMBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The compound contains several functional groups, including the purine and piperazine rings, as well as multiple methyl groups. These groups will influence the compound’s reactivity and interactions.


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of nitrogen in the purine and piperazine rings could allow for hydrogen bonding, influencing the compound’s solubility .

Scientific Research Applications

Receptor Affinity and Potential Psychotropic Activity

The compound 7-[(2,5-Dimethylphenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione shows promising results in the realm of psychotropic medication. Research has identified it as a potent ligand for 5-HT1A, 5-HT2A, and 5-HT7 receptors, which are key in the modulation of mood and anxiety disorders. The compound’s anxiolytic and antidepressant properties have been established through in vivo models such as the forced swim test (FST) and the four-plate test (FPT) in mice (Chłoń-Rzepa et al., 2013).

Antidepressant and Anxiolytic Activity

Studies indicate that derivatives of this compound, particularly those with specific receptor binding profiles, exhibit antidepressant-like effects and anxiolytic-like activity. This is significant in the development of new treatments for mood disorders (Zagórska et al., 2009).

Analgesic and Anti-inflammatory Properties

Research has also revealed the compound's potential as an analgesic and anti-inflammatory agent. In particular, benzylamide and 4-phenylpiperazinamide derivatives have shown significant analgesic activity, outperforming reference drugs in certain tests (Zygmunt et al., 2015).

Potential in Antipsychotic Therapy

The compound and its derivatives have shown potential as antipsychotic agents. Variants with specific 5-HT1A, 5-HT2A, 5-HT7, and D2 receptor affinities exhibited partial agonist and antagonist properties, indicating their potential use in antipsychotic therapy (Chłoń-Rzepa et al., 2016).

Implications in Anticancer, Anti-HIV-1, and Antimicrobial Research

Further exploration into the compound’s derivatives has shown promising results in anticancer, anti-HIV-1, and antimicrobial activities. This opens up new avenues for the development of targeted therapies in these fields (Rida et al., 2007).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Piperazine rings often act as linkers in drug molecules, allowing the other functional groups to interact with their targets.

Properties

IUPAC Name

7-[(2,5-dimethylphenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N6O2/c1-5-8-26-9-11-27(12-10-26)21-23-19-18(20(29)24-22(30)25(19)4)28(21)14-17-13-15(2)6-7-16(17)3/h5-7,13H,1,8-12,14H2,2-4H3,(H,24,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMSMVIPQFGCMBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C3=C(N=C2N4CCN(CC4)CC=C)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.